
Ethyl (4-methoxy-2-methylbenzoyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-methoxy-2-methylbenzoyl)acetate is an organic compound with the molecular formula C12H14O4 It is a derivative of benzoylacetate, featuring a methoxy group at the 4-position and a methyl group at the 2-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (4-methoxy-2-methylbenzoyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-methoxy-2-methylbenzoic acid with ethyl acetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the Friedel-Crafts acylation of 4-methoxy-2-methylbenzene with ethyl chloroacetate in the presence of a Lewis acid catalyst like aluminum chloride. This reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (4-methoxy-2-methylbenzoyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of 4-methoxy-2-methylbenzoic acid or 4-methoxy-2-methylbenzophenone.
Reduction: Formation of ethyl (4-methoxy-2-methylbenzyl)acetate.
Substitution: Formation of halogenated derivatives or other substituted products depending on the reagents used.
Applications De Recherche Scientifique
Ethyl (4-methoxy-2-methylbenzoyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Agriculture: The compound can be used in the synthesis of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of ethyl (4-methoxy-2-methylbenzoyl)acetate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Ethyl (4-methoxy-2-methylbenzoyl)acetate can be compared with other benzoylacetate derivatives:
Ethyl (4-methylbenzoyl)acetate: Lacks the methoxy group, which may affect its reactivity and applications.
Ethyl (4-chlorobenzoyl)acetate: Contains a chlorine atom instead of a methoxy group, leading to different chemical properties and uses.
Ethyl (4-fluorobenzoyl)acetate: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the importance of structural variations in determining chemical behavior and utility.
Propriétés
IUPAC Name |
ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(15)8-12(14)11-6-5-10(16-3)7-9(11)2/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTOEKOVRLHXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid](/img/structure/B2808370.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2808373.png)
![3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808374.png)
![(E)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2808375.png)
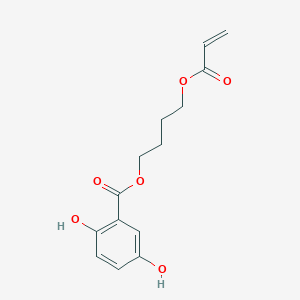
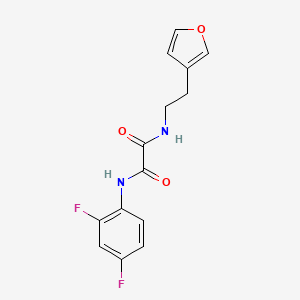
![5-amino-N-(4-chlorobenzyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2808381.png)
![2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2808383.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide](/img/structure/B2808384.png)
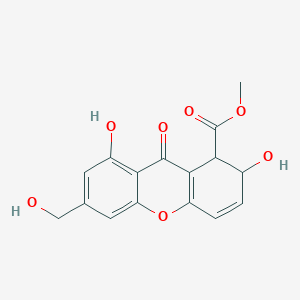
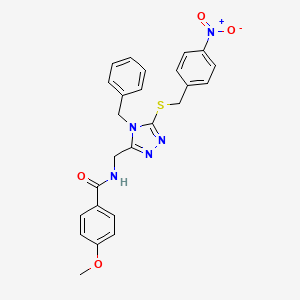
![2-(benzylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2808388.png)
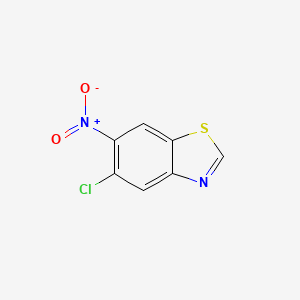
![6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2808391.png)
